(1-Hydroxy-1H-imidazol-2-yl)methanediol
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Overview
Description
(1-Hydroxy-1H-imidazol-2-yl)methanediol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a hydroxyl group at position 1 and a methanediol group at position 2, making it a unique derivative of imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-1H-imidazol-2-yl)methanediol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxy-1H-imidazol-2-yl)methanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Formation of imidazole ketones or aldehydes.
Reduction: Formation of imidazole alcohols or amines.
Substitution: Formation of halogenated or alkylated imidazoles.
Scientific Research Applications
(1-Hydroxy-1H-imidazol-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-Hydroxy-1H-imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Imidazole: The parent compound, lacking the hydroxyl and methanediol groups.
1-Methylimidazole: A derivative with a methyl group at position 1.
2-Methylimidazole: A derivative with a methyl group at position 2.
Uniqueness: (1-Hydroxy-1H-imidazol-2-yl)methanediol is unique due to the presence of both a hydroxyl group and a methanediol group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
(1-hydroxyimidazol-2-yl)methanediol |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H |
InChI Key |
HCRXGKRQKRVYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)C(O)O)O |
Origin of Product |
United States |
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